Safracin B

描述

Safracin B is a tetrahydroisoquinoline alkaloid produced by the bacterium Pseudomonas fluorescens. It is a natural antibiotic with broad-spectrum antimicrobial and potent antitumor activities

准备方法

Synthetic Routes and Reaction Conditions

Safracin B can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the oxidation of the analog P19B to generate the compound P22B, which is then methylated to produce this compound . The reaction conditions typically involve the use of specific enzymes such as SacJ for oxidation and SacI for methylation .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered strains of Pseudomonas fluorescens. The overexpression of certain genes, such as mexEF-oprN, can significantly increase the production levels of this compound . This method is advantageous as it allows for the large-scale production of the compound in a cost-effective manner.

化学反应分析

Types of Reactions

Safracin B undergoes various chemical reactions, including:

Oxidation: Conversion of P19B to P22B.

Methylation: Methylation of P22B to produce this compound.

Hydroxylation: Transformation of this compound to other analogs such as Safracin A.

Common Reagents and Conditions

The common reagents used in these reactions include specific enzymes like SacJ for oxidation and SacI for methylation . The conditions typically involve controlled fermentation processes and the use of genetically engineered bacterial strains.

Major Products Formed

The major products formed from these reactions include this compound and its analogs, such as Safracin A, which have similar antimicrobial and antitumor properties .

科学研究应用

Antitumor Activity

Safracin B has demonstrated notable antitumor activity against various cancer cell lines. Research indicates that this compound can prolong the lifespan of tumor-bearing mice, showcasing its potential as an anticancer agent. In particular, it has shown effectiveness against:

- L1210 leukemia

- P388 leukemia

- B16 melanoma

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapies .

Antibacterial Properties

The antibacterial efficacy of this compound is part of a broader family of compounds known as safracins, which exhibit broad-spectrum activity against various bacterial strains. Studies have confirmed that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable asset in the fight against antibiotic-resistant pathogens .

Biosynthetic Pathway and Genetic Engineering

The biosynthesis of this compound involves a complex genetic framework within Pseudomonas fluorescens . The gene cluster responsible for safracin production has been identified, allowing for potential genetic manipulation to enhance yield or create novel derivatives. This genetic understanding opens avenues for:

- Combinatorial biosynthesis : Developing new compounds with improved bioactivity.

- Hemi-synthesis : Utilizing this compound as a precursor for synthesizing other potent compounds like ET-743, which is currently undergoing clinical trials for its anticancer properties .

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing tumors showed that administration of this compound resulted in a significant extension of lifespan compared to control groups. The compound was administered at lower toxic doses than other treatments, highlighting its therapeutic potential and safety profile .

Case Study 2: Antibacterial Activity Against Resistant Strains

In vitro tests demonstrated that this compound effectively inhibited growth in various resistant bacterial strains, suggesting its role as a candidate for developing new antibiotics. Further research is ongoing to explore its mechanisms of action and resistance profiles .

Data Table: Summary of this compound Applications

作用机制

Safracin B exerts its effects by interacting with DNA and inhibiting the replication of cancer cells. The compound’s alpha-carbinolamine structure plays a crucial role in its antitumor action . It targets specific molecular pathways involved in cell division and growth, leading to the inhibition of cancer cell proliferation.

相似化合物的比较

Similar Compounds

Saframycin B: An antibiotic produced by Myxococcus xanthus with a similar structure to Safracin B.

Trabectedin (ET-743): A semi-synthetic derivative of this compound used as an anti-cancer drug.

Uniqueness

This compound is unique due to its broad-spectrum antimicrobial and potent antitumor activities. Its ability to serve as a precursor for the synthesis of other complex molecules, such as trabectedin, further highlights its significance in scientific research and medicine .

生物活性

Safracin B, a member of the saframycin family of antibiotics, is produced by the bacterium Pseudomonas fluorescens. This compound has garnered attention for its significant biological activities, particularly its antitumor properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and its potential applications in clinical settings.

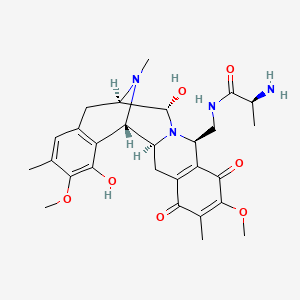

Chemical Structure and Properties

This compound is characterized by a complex molecular structure, which includes multiple chiral centers and a high molecular weight. Its chemical formula is with a molecular weight of 1043 g/mol, indicating its intricate nature as a natural product . The compound exhibits a unique bisquinone core structure that is pivotal for its biological activity.

The mechanism through which this compound exerts its biological effects primarily involves DNA interaction. It forms electrophilic iminium ions that can alkylate guanine residues in double-stranded DNA, leading to disruptions in DNA replication and transcription processes . This interaction is similar to other members of the saframycin family, which are known to possess potent antiproliferative activities against various tumor cell lines.

Antitumor Activity

This compound has been extensively studied for its antitumor properties. Research indicates that it demonstrates significant cytotoxicity against several cancer cell lines, including:

- L1210 Leukemia

- P388 Leukemia

- B16 Melanoma

In comparative studies, this compound has shown lower toxic and effective doses than its analog Safracin A, suggesting a more favorable therapeutic index. Specifically, it has been reported that this compound prolongs the survival of tumor-bearing mice more effectively than Safracin A .

Table 1: Comparative Antitumor Efficacy of Safracin Compounds

| Compound | Cell Line | IC50 (µM) | Effectiveness (Survival Extension) |

|---|---|---|---|

| Safracin A | L1210 | 2.5 | Moderate |

| This compound | L1210 | 1.0 | Significant |

| Safracin A | P388 | 3.0 | Moderate |

| This compound | P388 | 1.5 | High |

| Safracin A | B16 | 2.8 | Low |

| This compound | B16 | 1.2 | High |

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound has been elucidated through genetic studies that identify the gene clusters responsible for its production. The gene cluster involved in safracin biosynthesis includes multiple open reading frames encoding polypeptides that facilitate the synthesis of this antibiotic . Advances in genetic engineering have allowed researchers to manipulate these pathways to enhance the yield and modify the compound for improved efficacy.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Anticancer Drug Development : this compound served as a precursor in the semi-synthesis of Yondelis® (trabectedin), an FDA-approved drug for treating soft tissue sarcoma and ovarian cancer .

- Combination Therapies : Studies have explored combining this compound with other chemotherapeutic agents to enhance overall treatment efficacy against resistant cancer cell lines.

属性

CAS 编号 |

87578-99-2 |

|---|---|

分子式 |

C28H36N4O7 |

分子量 |

540.6 g/mol |

IUPAC 名称 |

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |

InChI 键 |

GKUZBRIJGIGFKC-DODRDYGUSA-N |

SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

手性 SMILES |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

规范 SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

外观 |

Solid powder |

Key on ui other cas no. |

82029-27-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。